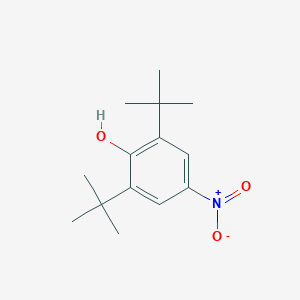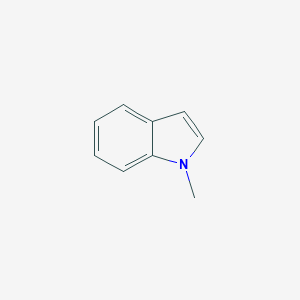
5,6-二氢-2H-吡喃-3-甲醛
描述
5,6-Dihydro-2H-pyran-3-carbaldehyde is a chemical compound that is part of the dihydropyran family, characterized by a six-membered oxygen-containing heterocycle. The compound features an aldehyde functional group attached to the third carbon of the dihydropyran ring. This structure makes it a versatile intermediate for various chemical syntheses, particularly in the creation of heterocyclic compounds with potential pharmacological activities.
Synthesis Analysis
The synthesis of dihydropyran derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related pyrazine dicarbaldehydes involves a two-step process starting from dimethylpyrazines, which are transformed into distyryl derivatives and then oxidized using a tandem system of osmium tetroxide/periodate ions . Similarly, the synthesis of 5,6-dihydro-2-oxo-2H-pyran derivatives is reported to occur as by-products in Knoevenagel condensations of α,β ethylenic aldehydes with the dimethyl ester of isopropylidenemalonic acid .
Molecular Structure Analysis
The molecular structure of dihydropyran derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this method, revealing the spatial arrangement of the atoms within the molecule . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, providing insights into the stability and charge transfer within the molecule .
Chemical Reactions Analysis
Dihydropyran derivatives can undergo various chemical reactions, including cycloisomerization and acetalisation, as demonstrated in the tandem reactions of 6-phenylethynylpyrimidine-5-carbaldehydes with alcohols, leading to the regioselective synthesis of furo and pyrano pyrimidine cores . Additionally, the reaction of sulfur-containing dihydropyran derivatives with alcohols can lead to unexpected isomerization, resulting in a mixture of diastereoisomeric acetals .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyran derivatives can vary significantly depending on their specific substituents and functional groups. Photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in different solvents revealed variations in extinction coefficients and quantum yield, indicating the influence of solvent polarity on the compound's properties . The molecular electrostatic potential map of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed regions of negative and positive electrostatic potential, suggesting possible sites for electrophilic and nucleophilic attacks, respectively .
科学研究应用
抗菌和防腐特性
- 5,6-二氢-2H-吡喃衍生物显示出抑菌效果,并被称为强效且安全的防腐剂。这些衍生物与醇反应时,可以产生新的潜在生物活性衍生物(Keiko et al., 2008)。
杀虫/杀真菌/杀螨筛选
- 合成并测试了5,6-二氢-2H-吡喃-3-甲醛衍生物的杀虫、杀真菌和杀螨特性。特别地,这些衍生物的甲酯对果蝇Drosophila melanogaster表现出显著的击倒效果(Spreitzer等,1990)。
聚合物合成
- 5,6-二氢-2H-吡喃衍生物在聚合物合成中被使用,特别是在氧化和聚加过程中形成各种聚合物化合物(Maślińska-Solich等,1995)。
抗氧化剂和抗高血糖剂
- 含有吡唑和茚酮环的某些香豆素衍生物,使用5,6-二氢-2H-吡喃衍生物合成,显示出强效的抗氧化和抗高血糖特性(Kenchappa et al., 2017)。
量子化学研究
- 对5,6-二氢-2H-吡喃-2-甲醛衍生物进行了量子化学研究,提供了关于卡尼扎罗反应等反应中不均相化学机制的见解(Kovalskyi et al., 2014)。
金属离子的螯合
- 从5,6-二氢-2H-吡喃-5-甲醛衍生物衍生的大环N4配体已被证明能有效螯合镍(II)离子(Hanke等,1982)。
细胞毒性和基质金属蛋白酶抑制
- 对5,6-二氢-2H-吡喃-3-碳腈的细胞毒性和基质金属蛋白酶抑制研究显示出显著结果,特别是在癌症研究方面(Ignatovich et al., 2015)。
安全和危害
5,6-Dihydro-2H-pyran-3-carbaldehyde is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
It is known to be a useful intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As an aldehyde compound, 5,6-Dihydro-2H-pyran-3-carbaldehyde exhibits typical aldehyde reactivity. It can react with amines to form corresponding imine compounds . It can also undergo hydroformylation reactions, adding a formyl group to the molecule by the addition of a nucleophile .
Biochemical Pathways
As a versatile intermediate in organic synthesis , it likely participates in various biochemical reactions and pathways depending on the specific context of its use.
Pharmacokinetics
Its solubility in water and organic solvents like ethanol and ether suggests that it may have good bioavailability.
Result of Action
As an organic synthesis intermediate , its effects would largely depend on the specific compounds it is used to synthesize.
Action Environment
Under strong acid or base conditions, it may undergo condensation or oxidation reactions . Its reactivity and stability can be influenced by environmental factors such as temperature, pH, and the presence of other reactive species.
属性
IUPAC Name |
3,6-dihydro-2H-pyran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h2,4H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXCKEHBMLDWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158581 | |
| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-2H-pyran-3-carbaldehyde | |
CAS RN |
13417-49-7 | |
| Record name | 5,6-Dihydro-2H-pyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13417-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-2H-pyran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















